molecular formula C12H16FNO B511409 (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 510723-78-1

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B511409
CAS No.: 510723-78-1
M. Wt: 209.26g/mol
InChI Key: XYXJWOHQMGMWOL-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and a tetrahydrofuran ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with tetrahydrofuran-2-carboxaldehyde in the presence of a suitable base, followed by reductive amination. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluorobenzaldehyde, while reduction could produce 2-fluorobenzyl alcohol.

Scientific Research Applications

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydrofuran ring can influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl chloride
  • 2-Fluorobenzyl alcohol
  • 2-Fluorobenzoyl chloride

Uniqueness

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the combination of its fluorinated benzyl group and tetrahydrofuran ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJWOHQMGMWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-78-1
Record name 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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